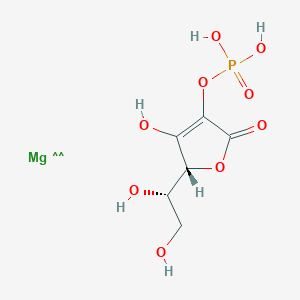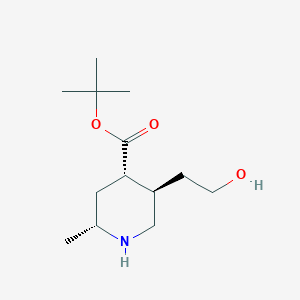
5-(Piperazin-1-YL)pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Piperazin-1-yl)pyridine-3-carboxylic acid is a heterocyclic compound that contains both a piperazine ring and a pyridine ring. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities. The presence of both piperazine and pyridine moieties makes it a versatile scaffold for the development of new drugs and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-yl)pyridine-3-carboxylic acid typically involves the reaction of piperazine with pyridine-3-carboxylic acid. One common method is the nucleophilic substitution reaction where piperazine acts as a nucleophile and attacks the electrophilic carbon of the pyridine-3-carboxylic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the deprotonation of piperazine, enhancing its nucleophilicity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
5-(Piperazin-1-yl)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyridine moieties can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate as bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives.
科学的研究の応用
5-(Piperazin-1-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 5-(Piperazin-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The piperazine ring can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, inhibiting their activity. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing the binding affinity of the compound.
類似化合物との比較
Similar Compounds
Piperazine derivatives: Compounds like 1-(2-hydroxyethyl)piperazine and 1-(2-chloroethyl)piperazine share structural similarities with 5-(Piperazin-1-yl)pyridine-3-carboxylic acid.
Pyridine derivatives: Compounds such as pyridine-3-carboxylic acid and 2-chloropyridine-3-carboxylic acid are structurally related.
Uniqueness
The uniqueness of this compound lies in its dual functionality, combining the properties of both piperazine and pyridine rings. This dual functionality allows for a broader range of chemical reactions and biological activities compared to compounds with only one of these moieties.
特性
分子式 |
C10H13N3O2 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
5-piperazin-1-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)8-5-9(7-12-6-8)13-3-1-11-2-4-13/h5-7,11H,1-4H2,(H,14,15) |
InChIキー |
PQECYSYLGSJDNV-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=CN=CC(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


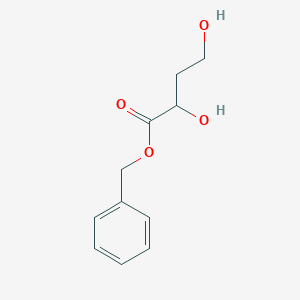
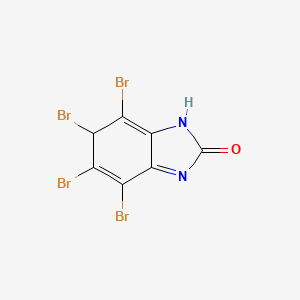
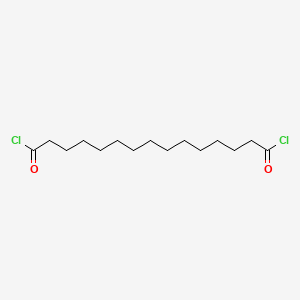
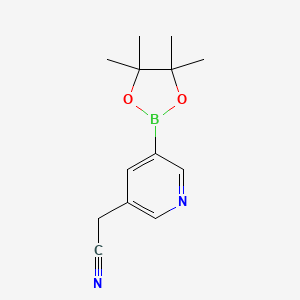
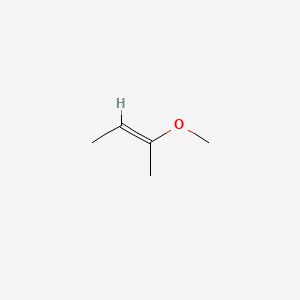
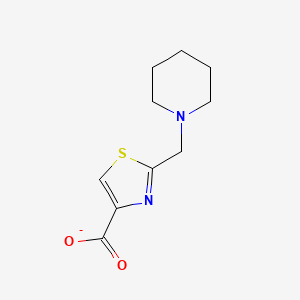
![2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12331285.png)
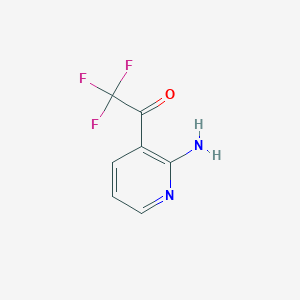
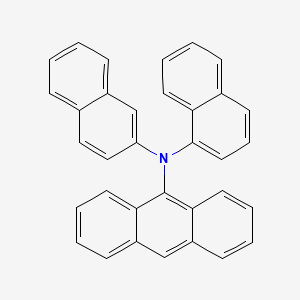
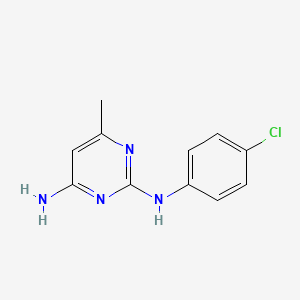

![[Tyr11]-somatostatin](/img/structure/B12331319.png)
